molecular formula C5H9BrO2 B14292262 5-(Bromomethyl)oxolan-2-ol CAS No. 114182-94-4

5-(Bromomethyl)oxolan-2-ol

Cat. No.: B14292262
CAS No.: 114182-94-4
M. Wt: 181.03 g/mol
InChI Key: YCWGUHNTCUOMTQ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)oxolan-2-ol is an organic compound that belongs to the class of oxolanes It is characterized by a bromomethyl group attached to the second carbon of the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)oxolan-2-ol typically involves the bromination of oxolan-2-ol. One common method is the reaction of oxolan-2-ol with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at a temperature of around 70°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)oxolan-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl-substituted oxolanes.

Scientific Research Applications

5-(Bromomethyl)oxolan-2-ol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)oxolan-2-ol in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate the substitution or addition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Oxolan-2-one: Similar structure but lacks the bromomethyl group.

    5-Methyl-oxolan-2-ol: Similar structure with a methyl group instead of a bromomethyl group.

    5-Chloromethyl-oxolan-2-ol: Similar structure with a chloromethyl group instead of a bromomethyl group.

Uniqueness

5-(Bromomethyl)oxolan-2-ol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic applications, offering versatility in chemical transformations.

Properties

CAS No.

114182-94-4

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

IUPAC Name

5-(bromomethyl)oxolan-2-ol

InChI

InChI=1S/C5H9BrO2/c6-3-4-1-2-5(7)8-4/h4-5,7H,1-3H2

InChI Key

YCWGUHNTCUOMTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CBr)O

Origin of Product

United States

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